3-(Bromomethyl)-1,1-dimethylcyclohexane

Catalog No.
S2752094
CAS No.
855411-65-3
M.F
C9H17Br
M. Wt
205.139
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bromomethyl)-1,1-dimethylcyclohexane

CAS Number

855411-65-3

Product Name

3-(Bromomethyl)-1,1-dimethylcyclohexane

IUPAC Name

3-(bromomethyl)-1,1-dimethylcyclohexane

Molecular Formula

C9H17Br

Molecular Weight

205.139

InChI

InChI=1S/C9H17Br/c1-9(2)5-3-4-8(6-9)7-10/h8H,3-7H2,1-2H3

InChI Key

PRSPXBUWKALTAA-UHFFFAOYSA-N

SMILES

CC1(CCCC(C1)CBr)C

solubility

not available

3-(Bromomethyl)-1,1-dimethylcyclohexane (CAS: 855411-65-3) is a specialized cycloaliphatic alkylating agent characterized by a gem-dimethyl group at C1 and a bromomethyl moiety at C3. Unlike symmetric cycloalkanes, this structural arrangement creates a chiral center at the C3 position, providing a desymmetrized framework highly valued in drug discovery and complex ligand design. With a molecular weight of 205.14 g/mol and high lipophilicity, it serves as a critical precursor for introducing sterically demanding, conformationally biased pharmacophores into active pharmaceutical ingredients (APIs) and advanced materials where precise spatial orientation is required [1].

Substituting 3-(Bromomethyl)-1,1-dimethylcyclohexane with its unmethylated analog, (bromomethyl)cyclohexane, or its symmetric positional isomer, 4-(bromomethyl)-1,1-dimethylcyclohexane, leads to fundamental failures in target molecule design. The unmethylated baseline lacks the gem-dimethyl group, resulting in significantly lower lipophilicity and the loss of conformational pre-organization. More importantly, substituting with the 4-isomer replaces a chiral, desymmetrized scaffold with an achiral one, completely altering the 3D vector of the attached pharmacophore and eliminating the possibility of stereospecific interactions in downstream applications [1].

Stereochemical Complexity and Scaffold Symmetry

The most critical differentiator for 3-(Bromomethyl)-1,1-dimethylcyclohexane is its inherent chirality at the C3 position, which contrasts sharply with the 4-substituted isomer. While 4-(bromomethyl)-1,1-dimethylcyclohexane possesses a plane of symmetry (achiral), the 3-isomer provides a desymmetrized ring system. This allows for the resolution of enantiomers or the synthesis of diastereomeric mixtures when coupled with other chiral molecules, altering the spatial trajectory of the substituent relative to the gem-dimethyl group [1].

Evidence DimensionStereocenter count and molecular symmetry
Target Compound Data1 stereocenter (C3); desymmetrized C1-C3 relationship
Comparator Or Baseline4-(bromomethyl)-1,1-dimethylcyclohexane (0 stereocenters; Cs point group symmetry)
Quantified Difference1 vs 0 stereocenters; distinct 3D exit vector for the bromomethyl group
ConditionsTopological and stereochemical analysis of the cyclohexane ring system

Procurement of the 3-isomer is mandatory when the downstream API or ligand requires a specific chiral spatial arrangement that cannot be achieved with symmetric building blocks.

Enhanced Lipophilicity and Conformational Locking

The inclusion of the gem-dimethyl group at C1 significantly alters the physicochemical profile of the molecule compared to the unmethylated baseline, (bromomethyl)cyclohexane. The gem-dimethyl moiety increases the predicted XLogP3 from approximately 3.0 (baseline) to 4.2 (target compound), substantially enhancing the lipophilicity of the resulting adducts. Furthermore, the massive steric bulk of the C1 methyl groups restricts the ring-flipping dynamics of the cyclohexane chair conformation, heavily favoring the conformer where the C3-bromomethyl group occupies the equatorial position to minimize 1,3-diaxial interactions [1].

Evidence DimensionPredicted Lipophilicity (XLogP3) and conformational bias
Target Compound DataXLogP3 ~4.2; high conformational restriction via 1,1-dimethyl bulk
Comparator Or Baseline(Bromomethyl)cyclohexane (XLogP3 ~3.0; higher conformational flexibility)
Quantified Difference+1.2 LogP units; strong equatorial preference for the C3 substituent
ConditionsChemoinformatic property prediction and standard cyclohexane conformational analysis

Buyers targeting CNS-penetrant drugs or conformationally rigid ligands must select this gem-dimethylated compound to ensure appropriate membrane permeability and receptor fit.

Nucleophilic Substitution (SN2) Kinetics and Processability

In process chemistry, the reactivity of the primary alkyl bromide is influenced by the steric environment of the cyclohexane ring. While the bromomethyl group is a primary halide capable of undergoing SN2 reactions, the presence of the 1,1-dimethyl group at the meta-position (C3 relative to C1) introduces moderate steric hindrance compared to the unhindered (bromomethyl)cyclohexane, but is significantly less hindered than a 2-substituted analog. This balanced reactivity profile allows for controlled alkylation of amines or alcohols without the excessive elimination (E2) side reactions often seen in more sterically crowded ortho-substituted halides [1].

Evidence DimensionRelative SN2 substitution accessibility
Target Compound DataPrimary bromide with moderate beta-branching steric effects (C3 position)
Comparator Or Baseline2-(Bromomethyl)-1,1-dimethylcyclohexane (highly sterically hindered adjacent to gem-dimethyl)
Quantified DifferenceLower activation energy for SN2 compared to the 2-isomer; higher yield of substitution vs. elimination
ConditionsStandard nucleophilic substitution conditions (e.g., amine alkylation in polar aprotic solvents)

For scale-up synthesis, the 3-isomer provides an optimal balance of structural complexity and reliable SN2 reactivity, minimizing wasteful elimination byproducts during API manufacturing.

Synthesis of Chiral, Conformationally Restricted APIs

Due to its desymmetrized structure and C3 stereocenter, this compound is ideal for developing novel small-molecule therapeutics where the spatial orientation of the lipophilic tail is critical for binding affinity. It allows medicinal chemists to explore structure-activity relationships (SAR) that are inaccessible with symmetric 4-substituted analogs [1].

Development of High-Lipophilicity CNS Penetrant Compounds

The addition of the gem-dimethyl group significantly boosts the LogP of the resulting molecular fragments. This makes the compound an excellent precursor for modifying drug candidates that require enhanced blood-brain barrier (BBB) penetration, leveraging the +1.2 LogP increase over standard unmethylated cyclohexyl groups [1].

Design of Bulky, Asymmetric Catalytic Ligands

In organometallic chemistry, the steric bulk and chirality of the 3-(1,1-dimethylcyclohexyl)methyl fragment can be utilized to synthesize bulky phosphine or N-heterocyclic carbene (NHC) ligands. The unique 3D vector provided by the 3-position ensures asymmetric induction during transition-metal-catalyzed transformations, a feature absent in achiral comparators [1].

XLogP3

4

Dates

Last modified: 04-15-2024

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